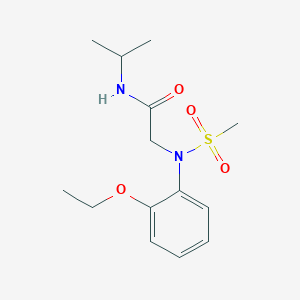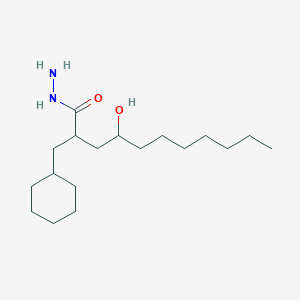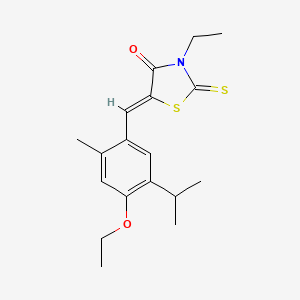
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been found to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用机制
Further research is needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide.
4. Drug design: Further research is needed to optimize the structure of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide and develop more potent and selective BTK inhibitors for the treatment of B-cell malignancies.
Conclusion:
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a small molecule inhibitor that targets BTK and has shown promising anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in humans and identify the optimal combination therapy for B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has some limitations, including its limited solubility in aqueous solutions and potential for off-target effects. Future research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide should focus on clinical trials, combination therapy, mechanism of action, and drug design.
实验室实验的优点和局限性
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been optimized for high yield and purity, making it suitable for further research. However, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide, including the following:
1. Clinical trials: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has not been extensively studied in clinical trials, and further research is needed to evaluate its safety and efficacy in humans.
2. Combination therapy: 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to enhance the activity of other anti-cancer agents, and further research is needed to identify the optimal combination therapy for B-cell malignancies.
3.
合成方法
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzoyl chloride to form 4-chloro-N-(3,4-dichlorobenzyl)benzamide. This intermediate is then reacted with 2,6-dioxopiperidine to form the final product, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been optimized to improve its yield and purity, making it suitable for further research.
科学研究应用
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of various B-cell malignancies. In preclinical studies, 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has been found to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has also been found to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.
属性
IUPAC Name |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O3/c20-14-7-5-13(6-8-14)19(27)23(24-17(25)2-1-3-18(24)26)11-12-4-9-15(21)16(22)10-12/h4-10H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSJGGITWWVUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,6-dioxopiperidin-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![2-[(4-chlorobenzoyl)amino]-2-methylpropyl 4-chlorobenzoate](/img/structure/B4927198.png)
![3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)
![3-benzyl-2-[(3-methylbutyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4927210.png)

![3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4927239.png)
![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4927250.png)
![allyl 4-methyl-2-[(3-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4927266.png)